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Introduction

SHP836 is an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine
phosphatase 2 (SHP2). As a critical signaling node downstream of multiple receptor tyrosine
kinases (RTKs), SHP2 plays a significant role in the RAS-MAPK signaling pathway, which is
frequently dysregulated in various human cancers. The inhibition of SHP2 represents a
promising therapeutic strategy for cancers dependent on this pathway. SHP836, an early-
generation SHP2 inhibitor, serves as a valuable research tool for understanding the biological
consequences of SHP2 inhibition and for the development of more potent and selective
therapeutic agents. This document provides a comprehensive technical overview of SHP836,
including its mechanism of action, key quantitative data, and detailed experimental protocols
for its application in cancer research.

Core Data Summary

The following tables summarize the key quantitative parameters associated with SHP836,
providing a clear reference for its biochemical and cellular activity.
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Parameter Value Assay Conditions Reference
Biochemical assay
IC50 (Full-Length ]
12 uM with full-length SHP2 [1]
SHP2) _
protein.
Biochemical assay
IC50 (SHP2 PTP with the isolated
>100 puM

domain)

phosphatase (PTP)
domain of SHP2.

Less potent than

Cellular Potency
SHP099

Comparative cellular
thermal shift assays
(CETSA) and

enzymatic assays.

o _ Allosteric "tunnel-like"
Binding Site )
region

X-ray crystallography
has shown that
SHP836 binds to a
tunnel-like region
formed by the C-SH2,
N-SH2, and PTP

domains.

Table 1: Biochemical and Cellular Activity of SHP836
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Parameter Formulation Concentration Notes
10% DMSO, 40% A clear solution is
In Vivo Formulation 1 PEG300, 5% Tween- = 6.25 mg/mL yielded with this
80, 45% Saline protocol.
10% DMSO, 90% This formulation also
In Vivo Formulation 2 (20% SBE-B-CD in > 6.25 mg/mL results in a clear
Saline) solution.

Caution is advised for

dosing periods
_ _ 10% DMSO, 90% _
In Vivo Formulation 3 ] = 6.25 mg/mL exceeding half a
Corn oll ) )
month with this

formulation.

Table 2: In Vivo Formulations for SHP836

Mechanism of Action

SHP836 is an allosteric inhibitor that targets a "tunnel-like" pocket at the interface of the N-
terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP)
domains of SHP2.[2] By binding to this site, SHP836 stabilizes the auto-inhibited conformation
of SHP2, where the N-SH2 domain blocks the active site of the PTP domain. This prevents the
catalytic domain from accessing its substrates, thereby inhibiting its phosphatase activity. This
allosteric mechanism provides a high degree of selectivity over other phosphatases.
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Caption: SHP2 signaling pathway and the mechanism of SHP836 inhibition.
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Experimental Protocols
SHP2 Enzymatic Assay

This protocol is designed to determine the in vitro inhibitory activity of SHP836 against full-
length SHP2.

Materials:

Recombinant full-length human SHP2 protein

DiIFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCI, 1 mM EDTA, 5 mM DTT,
and 0.05% BSA.

SHP836 (dissolved in DMSO)

384-well black plates

Plate reader with fluorescence detection capabilities (Excitation: 355 nm, Emission: 460 nm)

Procedure:

Prepare a serial dilution of SHP836 in DMSO. Further dilute the compounds in the assay
buffer to the desired final concentrations. The final DMSO concentration in the assay should
be kept below 1%.

Add SHP2 protein to the wells of the 384-well plate containing the diluted SHP836 or DMSO
(vehicle control).

Incubate the plate at room temperature for 30 minutes to allow for compound binding.
Initiate the enzymatic reaction by adding the DIFMUP substrate to each well.

Immediately measure the fluorescence intensity at regular intervals for 15-30 minutes using
a plate reader.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b610829?utm_src=pdf-body
https://www.benchchem.com/product/b610829?utm_src=pdf-body
https://www.benchchem.com/product/b610829?utm_src=pdf-body
https://www.benchchem.com/product/b610829?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Calculate the reaction velocity (rate of fluorescence increase) for each concentration of
SHP836.

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
SHP836 concentration and fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

This assay is used to verify the target engagement of SHP836 with SHP2 in a cellular context.
Materials:

o KYSE-520 (or other suitable cancer cell line)

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

o SHP836 (dissolved in DMSO)

e Phosphate-buffered saline (PBS)

o Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

o Western blot reagents and equipment

e Anti-SHP2 antibody

e Anti-GAPDH or (-actin antibody (loading control)

Procedure:

Culture KYSE-520 cells to ~80% confluency.

Treat the cells with SHP836 at the desired concentration (e.g., 50 uM) or DMSO (vehicle
control) for 1-2 hours in complete medium.

Harvest the cells, wash with PBS, and resuspend in PBS.

Aliquot the cell suspension into PCR tubes.
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e Heat the aliquots at different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by
cooling at room temperature for 3 minutes.

e Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

o Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the
aggregated proteins.

o Collect the supernatants and determine the protein concentration.

e Analyze the soluble protein fractions by Western blotting using an anti-SHP2 antibody. Use
GAPDH or B-actin as a loading control.

e The binding of SHP836 to SHP2 is expected to increase the thermal stability of the protein,
resulting in more soluble SHP2 at higher temperatures compared to the vehicle-treated
control.
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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SHP836 in a
subcutaneous xenograft model.

Materials:

Immunocompromised mice (e.g., nude or NSG mice)

KYSE-520 cancer cells

Matrigel (optional)

SHP836 formulation for in vivo use (see Table 2)
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o Calipers for tumor measurement

e Animal handling and surgical equipment

Procedure:

e Subcutaneously inject a suspension of KYSE-520 cells (e.g., 5 x 1076 cells in 100 pL of
PBS, optionally mixed with Matrigel) into the flank of each mouse.

o Monitor the mice regularly for tumor growth.

e When tumors reach a palpable size (e.g., 100-200 mmg), randomize the mice into treatment
and control groups.

e Administer SHP836 orally (or via the appropriate route for the chosen formulation) to the
treatment group at a predetermined dose and schedule. The control group should receive
the vehicle.

o Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume
(e.g., Volume = 0.5 x Length x Width?2).

» Monitor the body weight of the mice as an indicator of toxicity.

e At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic
analysis (e.g., Western blot for p-ERK levels).
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Caption: Experimental workflow for an in vivo xenograft study.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b610829?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

SHP836, as an early allosteric inhibitor of SHP2, remains a valuable tool for cancer research.
Its well-characterized mechanism of action and the availability of foundational data make it
suitable for a variety of in vitro and in vivo studies aimed at elucidating the role of SHP2 in
cancer biology and for the preliminary assessment of SHP2 inhibition as a therapeutic strategy.
The protocols provided in this guide offer a starting point for researchers to incorporate
SHP836 into their experimental designs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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